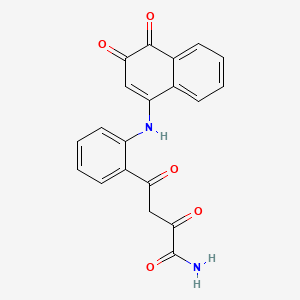
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dihydro-1-naphthalenylamine with a suitable aniline derivative, followed by further reactions to introduce the dioxobutanamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-{4-[(3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanoyl)amino]benzoate
- N-(4,6-Dimethyl-2-pyrimidinyl)-4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide
- 4-{4-[(3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]butanamide
Uniqueness
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
906513-41-5 |
|---|---|
Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanamide |
InChI |
InChI=1S/C20H14N2O5/c21-20(27)18(25)10-16(23)13-7-3-4-8-14(13)22-15-9-17(24)19(26)12-6-2-1-5-11(12)15/h1-9,22H,10H2,(H2,21,27) |
InChI Key |
GJVCIRAEJLQKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



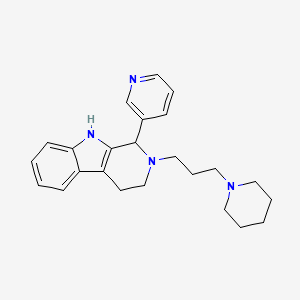
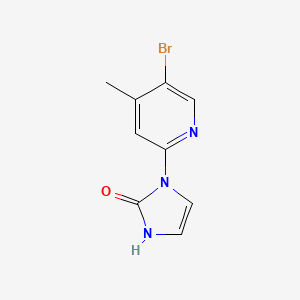

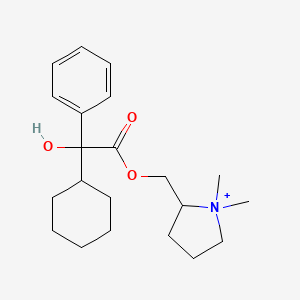
![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)
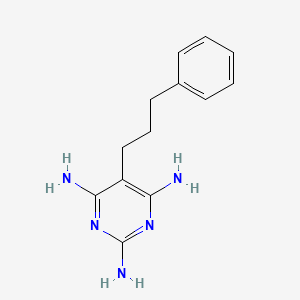
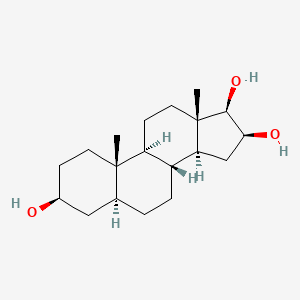
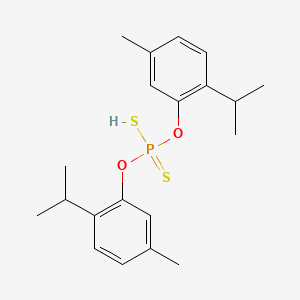
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
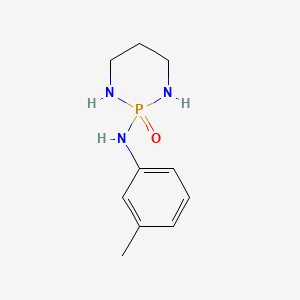
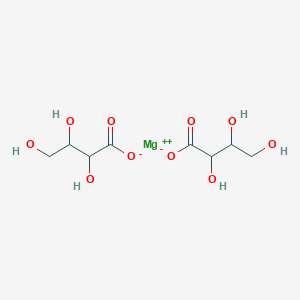
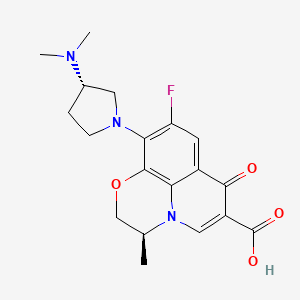
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
